2-Butenamide, N,N-dimethyl-4-[[2-[[5-[(1Z)-4,4,4-trifluoro-1-(3-fluoro-1H-indazol-5-yl)-2-phenyl-1-buten-1-yl]-2-pyridinyl]oxy]ethyl]amino]-, (2E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H3B-6545 is a novel selective estrogen receptor covalent antagonist. It has shown promising preclinical activity against both wild-type and mutant estrogen receptor alpha tumors. This compound is particularly significant in the treatment of therapy-resistant breast cancer, where it has demonstrated superiority over standard treatments .
化学反应分析
H3B-6545 undergoes covalent binding reactions, particularly targeting cysteine-530 on the estrogen receptor alpha. This covalent engagement is crucial for its antagonistic activity . The compound exhibits significant preclinical activity with single-digit nanomolar potency in vitro . The major products formed from these reactions are the inactivated forms of both wild-type and mutant estrogen receptor alpha proteins .
科学研究应用
H3B-6545 has a wide range of scientific research applications, particularly in the field of oncology. It is used in the treatment of estrogen receptor-positive, human epidermal growth factor receptor 2 negative advanced breast cancer . The compound has shown high activity in breast cancer models with constitutively active ESR1 mutations and clinical activity in pretreated women with estrogen receptor-positive breast cancer . Additionally, it is being tested in combination with other breast cancer therapies to improve efficacy .
作用机制
H3B-6545 functions as a selective estrogen receptor covalent antagonist. It inactivates both wild-type and mutant estrogen receptor alpha by irreversibly engaging cysteine-530 . This engagement enforces an antagonist conformation, thereby inhibiting the estrogen receptor alpha pathway . The compound’s mechanism of action involves targeting the estrogen receptor alpha signaling pathway, which is crucial for the growth of a large fraction of breast cancers .
相似化合物的比较
H3B-6545 is unique in its ability to covalently bind to both wild-type and mutant estrogen receptor alpha, maintaining its potency even in the context of cysteine-530 mutations . Similar compounds include H3B-5942, another covalent estrogen receptor alpha antagonist, and tamoxifen, a selective estrogen receptor modulator . H3B-6545 demonstrates superior activity and potency compared to these compounds, particularly in therapy-resistant breast cancer models .
属性
分子式 |
C30H29F4N5O2 |
---|---|
分子量 |
567.6 g/mol |
IUPAC 名称 |
N,N-dimethyl-4-[2-[5-[4,4,4-trifluoro-1-(3-fluoro-2H-indazol-5-yl)-2-phenylbut-1-enyl]pyridin-2-yl]oxyethylamino]but-2-enamide |
InChI |
InChI=1S/C30H29F4N5O2/c1-39(2)27(40)9-6-14-35-15-16-41-26-13-11-22(19-36-26)28(21-10-12-25-23(17-21)29(31)38-37-25)24(18-30(32,33)34)20-7-4-3-5-8-20/h3-13,17,19,35H,14-16,18H2,1-2H3,(H,37,38) |
InChI 键 |
JPFTZIJTXCHJNE-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)C=CCNCCOC1=NC=C(C=C1)C(=C(CC(F)(F)F)C2=CC=CC=C2)C3=CC4=C(NN=C4C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。